molecular formula C9H7F3O3 B588500 4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid CAS No. 130534-97-3

4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid

Cat. No.: B588500
CAS No.: 130534-97-3
M. Wt: 220.147
InChI Key: XIFJNKHTLXGSPU-ZETCQYMHSA-N
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Description

4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxyethyl group attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid.

    Hydroxyethylation: The hydroxyethyl group is introduced via a reaction with ethylene oxide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents like nitro groups can be introduced using nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.

Major Products

    Oxidation: Conversion to carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of nitro, halogen, or alkyl groups on the aromatic ring.

Scientific Research Applications

4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylbenzoic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    4-Hydroxybenzoic acid: Does not contain the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2,2,2-Trifluoroethanol: A simpler molecule with similar functional groups but lacking the aromatic ring.

Uniqueness

4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid is unique due to the combination of its trifluoromethyl and hydroxyethyl groups attached to a benzoic acid core. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFJNKHTLXGSPU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130534-97-3
Record name 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid
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